molecular formula C9H14N5O4P B14891899 (R)-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid

(R)-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid

Cat. No.: B14891899
M. Wt: 287.21 g/mol
InChI Key: POHXYSQJAPHNGL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the purine base.

    Attachment of the Phosphonic Acid Moiety:

Industrial Production Methods

Industrial production of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group or the phosphonic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives, while reduction of the phosphonic acid group can produce phosphine oxides.

Scientific Research Applications

®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The phosphonic acid moiety can also interact with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A purine nucleotide with a similar purine base structure but different functional groups.

    Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.

    9-(2-Hydroxypropyl)adenine: Similar hydroxypropyl group attached to a purine base but without the phosphonic acid moiety.

Uniqueness

®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is unique due to its combination of a purine base, hydroxypropyl group, and phosphonic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H14N5O4P

Molecular Weight

287.21 g/mol

IUPAC Name

[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]methylphosphonic acid

InChI

InChI=1S/C9H14N5O4P/c1-6(15)2-14-4-12-7-8(10-3-11-9(7)14)13-5-19(16,17)18/h3-4,6,15H,2,5H2,1H3,(H,10,11,13)(H2,16,17,18)/t6-/m1/s1

InChI Key

POHXYSQJAPHNGL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.